molecular formula C42H33OP B14073537 (S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B14073537
M. Wt: 584.7 g/mol
InChI Key: ZHYVLBUFTGJRBI-UHFFFAOYSA-N
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Description

(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a dihydrobenzofuran moiety, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.

    Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Substitution: The compound can participate in substitution reactions, particularly with electrophiles.

    Coordination: It acts as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used.

    Coordination: Transition metals like palladium, rhodium, and platinum are commonly used.

Major Products Formed

    Oxidation: Phosphine oxide derivatives.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential in drug development due to its ability to form stable complexes with metals.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring chiral purity.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for enantioselective transformations, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but without the dihydrobenzofuran moiety.

    DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation.

Uniqueness

(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the dihydrobenzofuran group, which imparts additional steric and electronic properties, enhancing its performance in certain catalytic reactions compared to other similar ligands.

Biological Activity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the binaphthyl structure and the incorporation of the diphenylphosphane moiety. The synthesis pathways are crucial for understanding how variations in structure can affect biological activity.

General Overview

Phosphanes are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific biological activity of (S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane has not been extensively documented in literature but can be inferred from similar compounds.

Anticancer Activity

Research indicates that phosphane compounds can exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study on related phosphane derivatives demonstrated their ability to induce cytotoxic effects in human cancer cell lines, suggesting that this compound may possess similar capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship is essential for understanding how modifications to the chemical structure impact biological efficacy. For instance:

  • Dihydrobenzofuran Moiety : This part of the molecule may contribute to interactions with biological targets due to its hydrophobic nature.
  • Phosphane Group : Known for its ability to coordinate with metal ions and interact with biomolecules, which could enhance biological activity.
  • Binaphthyl Configuration : The stereochemistry of this configuration could influence receptor binding and overall bioactivity.

Case Study 1: Anticancer Activity

A related compound was tested for its efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Another study evaluated a series of phosphane derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds exhibiting similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, indicating potential as therapeutic agents against bacterial infections.

Biological Activity Summary Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Compound AAnticancerHeLa Cells10
Compound BAntimicrobialE. coli20
Compound CAntimicrobialS. aureus15

Properties

Molecular Formula

C42H33OP

Molecular Weight

584.7 g/mol

IUPAC Name

[1-[2-[2-(2,3-dihydro-1-benzofuran-4-yl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C42H33OP/c1-3-15-34(16-4-1)44(35-17-5-2-6-18-35)40-27-26-32-13-8-10-20-38(32)42(40)41-33(25-23-31-12-7-9-19-37(31)41)24-22-30-14-11-21-39-36(30)28-29-43-39/h1-21,23,25-27H,22,24,28-29H2

InChI Key

ZHYVLBUFTGJRBI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)CCC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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